molecular formula C10H10O2 B3278576 (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid CAS No. 68000-22-6

(1S)-2,3-Dihydro-1H-indene-1-carboxylic acid

Cat. No. B3278576
CAS RN: 68000-22-6
M. Wt: 162.18 g/mol
InChI Key: JBQMFBWTKWOSQX-VIFPVBQESA-N
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Description

Carboxylic acids are a class of organic compounds containing a carboxyl functional group (-COOH). They are widely present in nature and play essential roles in many biochemical processes .


Synthesis Analysis

The synthesis of carboxylic acids can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .


Molecular Structure Analysis

Carboxylic acids are characterized by the presence of a carboxyl group, which consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including esterification, amide formation, and reduction. They can also participate in acid-base reactions, as they are weak acids .


Physical And Chemical Properties Analysis

Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons or alcohols due to their ability to form intermolecular hydrogen bonds. They are polar molecules and can participate in hydrogen bonding, making them soluble in water .

Safety And Hazards

Carboxylic acids can be corrosive and cause burns to the skin and eyes. They should be handled with appropriate protective equipment and stored properly to prevent accidents .

Future Directions

Research in the field of carboxylic acids is ongoing, with studies exploring their synthesis, reactions, and applications in various industries. Future directions may include the development of more efficient synthesis methods and the exploration of new reactions and applications .

properties

IUPAC Name

(1S)-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQMFBWTKWOSQX-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@H]1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901258475
Record name (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2,3-Dihydro-1H-indene-1-carboxylic acid

CAS RN

68000-22-6
Record name (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68000-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-2,3-Dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901258475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-2,3-dihydro-1H-indene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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